molecular formula C9H18N2O B6269108 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 1018608-10-0

9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No.: B6269108
CAS No.: 1018608-10-0
M. Wt: 170.25 g/mol
InChI Key: ORNYXYUMLMRMFR-UHFFFAOYSA-N
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Description

9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane is a heterocyclic organic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C9H18N2O, and it is often studied in its dihydrochloride form.

Mechanism of Action

Target of Action

The primary targets of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . The σ1R is a unique Ca2±sensing chaperone protein expressed throughout pain-modulating tissues . The MOR is a G protein-coupled receptor involved in pain modulation and reward.

Mode of Action

This compound acts as a dual ligand for the σ1R and MOR . It interacts with these receptors, modulating their activity and inducing changes in cellular signaling .

Biochemical Pathways

The compound affects neurotransmission by interacting with different protein partners, including molecular targets that participate in nociceptive signaling . This includes the MOR, N-methyl-d-aspartate receptor (NMDAR), and cannabinoid 1 receptor (CB1R) . The modulation of these receptors and their associated pathways leads to downstream effects that can alter pain perception .

Pharmacokinetics

The pharmacokinetic properties of 9-methyl-1-oxa-4,9-diazaspiro[5Similar compounds in the 1-oxa-4,9-diazaspiro[55]undecane class have been reported to show low cellular membrane permeability , which could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties and its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its analgesic effects. By modulating the activity of the σ1R and MOR, the compound can enhance opioid analgesia and reduce opioid-mediated detrimental effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both nitrogen and oxygen atoms. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as dichloromethane or ethanol to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
  • 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane

Uniqueness

9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane is unique due to its specific spiro structure and the presence of both nitrogen and oxygen atoms within the ring system. This structural feature imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

1018608-10-0

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C9H18N2O/c1-11-5-2-9(3-6-11)8-10-4-7-12-9/h10H,2-8H2,1H3

InChI Key

ORNYXYUMLMRMFR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CNCCO2

Purity

95

Origin of Product

United States

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